molecular formula C26H52ClNO4 B10830799 [(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride

Cat. No.: B10830799
M. Wt: 478.1 g/mol
InChI Key: PHBZCLBAIHWNID-GJFSDDNBSA-N
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Description

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride is a complex organic compound with a unique structure that includes a carboxylic acid group, a long-chain fatty acid ester, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride typically involves the esterification of a long-chain fatty acid with a glycerol derivative, followed by the introduction of a quaternary ammonium group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of microreactor technology can also enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different products.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride has several scientific research applications:

Mechanism of Action

The mechanism by which [(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride exerts its effects involves its interaction with cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, the compound can interact with specific proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride
  • [(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride

Uniqueness

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride is unique due to its specific chain length and the presence of a quaternary ammonium group. This combination of features gives it distinct physicochemical properties, such as its ability to form micelles and its antimicrobial activity, which are not as pronounced in similar compounds with shorter or longer chain lengths .

Properties

Molecular Formula

C26H52ClNO4

Molecular Weight

478.1 g/mol

IUPAC Name

[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C26H51NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4;/h24H,5-23H2,1-4H3;1H/t24-;/m1./s1

InChI Key

PHBZCLBAIHWNID-GJFSDDNBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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